molecular formula C15H15NO B14254690 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- CAS No. 210711-01-6

1-Propanone, 2-amino-1,3-diphenyl-, (2S)-

Cat. No.: B14254690
CAS No.: 210711-01-6
M. Wt: 225.28 g/mol
InChI Key: FLVSDXZOBZUNOB-AWEZNQCLSA-N
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Description

1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- typically involves the use of chiral catalysts to ensure the production of the (2S)-enantiomer. One common method involves the reaction of benzylamine with benzaldehyde in the presence of a chiral catalyst to form the intermediate Schiff base, which is then reduced to the desired product using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the isolation of the (2S)-enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-amino-1,3-diphenyl-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Propanone, 2-amino-1,3-diphenyl-, (2S)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propanone: A structurally similar compound with different functional groups.

    Dibenzyl ketone: Another related compound with similar structural features.

Uniqueness

1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with chiral environments and specific molecular targets makes it valuable in various research and industrial applications.

Properties

CAS No.

210711-01-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(2S)-2-amino-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H15NO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2/t14-/m0/s1

InChI Key

FLVSDXZOBZUNOB-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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